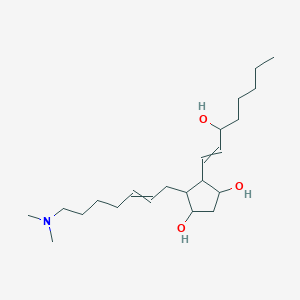

Prostaglandin F2alpha dimethyl amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of prostaglandin F2alpha dimethyl amine involves several steps. One common method is the chemoenzymatic synthesis, which includes the formation of a chiral cyclopentane core with high enantioselectivity . The lipid chains are sequentially incorporated through processes involving bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . This method is cost-effective and allows for the synthesis of prostaglandin F2alpha on a large scale .

Chemical Reactions Analysis

Prostaglandin F2alpha dimethyl amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of prostaglandin F2alpha derivatives with different functional groups .

Scientific Research Applications

Prostaglandin F2alpha dimethyl amine has several scientific research applications. It is used in studies related to reproductive biology, cardiovascular diseases, and inflammation . In reproductive biology, it is used to study the luteolytic effects on the corpus luteum . In cardiovascular research, it is investigated for its role in blood pressure regulation and atherosclerosis . Additionally, it is used in studies on mitochondrial dynamics and mitophagy in various cell types .

Mechanism of Action

The mechanism of action of prostaglandin F2alpha dimethyl amine involves its interaction with the FP receptor. Through this receptor, it promotes the expression of various genes and proteins involved in cellular processes . For example, it induces the expression of c-fos, atrial natriuretic factor, and alpha-skeletal actin in cardiomyocytes . It also activates signaling pathways such as the phospholipase C-intracellular calcium-PKC pathway and the AMPK pathway .

Comparison with Similar Compounds

Prostaglandin F2alpha dimethyl amine is similar to other prostaglandin derivatives such as carboprost, latanoprost, and travoprost . it is unique in its specific antagonistic effects on the FP receptor . While carboprost is used clinically to treat postpartum hemorrhage, this compound is primarily used in research settings . Latanoprost and travoprost are used to treat glaucoma, highlighting the diverse applications of prostaglandin derivatives .

Properties

IUPAC Name |

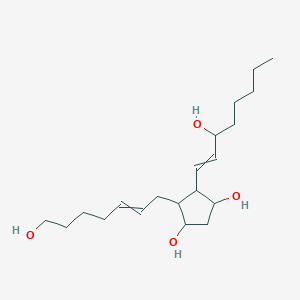

4-[7-(dimethylamino)hept-2-enyl]-5-(3-hydroxyoct-1-enyl)cyclopentane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQPSLXSAMMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)

![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)

![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)